4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Overview
Description
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-methyl-3-(p-tolyl)pyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents such as bromine or chlorine under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[5,1-c]triazines: These compounds have a similar fused ring system and are known for their broad range of biological activities.
Thieno[2,3-b]pyridines: These compounds also contain a fused heterocyclic ring system and are studied for their pharmacological properties.
Uniqueness
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
Biological Activity
The compound 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine scaffold. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. By binding to active sites of specific enzymes, it can disrupt critical biochemical processes such as DNA replication and protein synthesis, which is particularly relevant in cancer therapy.
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound and its derivatives:
Anticancer Activity
A notable study evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidin-7-ol derivatives in vitro. The compounds were tested on the MDA-MB-231 breast cancer cell line using the MTT assay. Results indicated significant growth inhibition compared to control groups, positioning these compounds as promising candidates for further development in cancer therapeutics .
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of various pyrazolo derivatives was assessed through time-kill assays and biofilm formation inhibition tests. The most active derivative exhibited potent bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for these compounds in treating bacterial infections .
Properties
IUPAC Name |
4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-3-5-15(6-4-13)16-12-19-22-17(11-14(2)20-18(16)22)21-7-9-23-10-8-21/h3-6,11-12H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCPGXKTWVBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322190 | |
Record name | 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49664984 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900869-56-9 | |
Record name | 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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